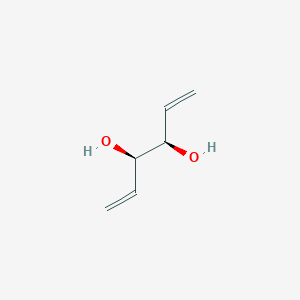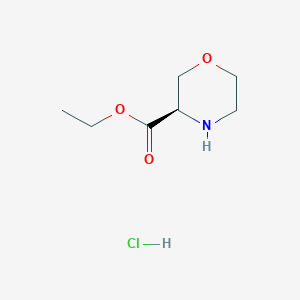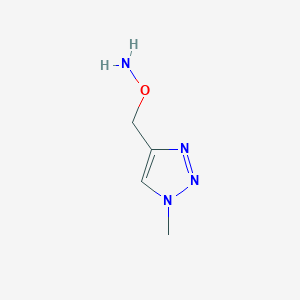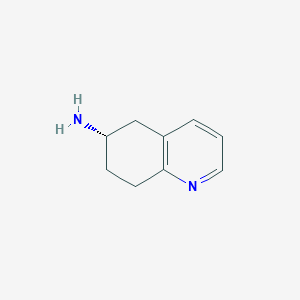
Boronic acid, (2-methylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpentyl)boronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Methylpentyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes followed by oxidation. For instance, the hydroboration of 2-methyl-1-pentene with diborane (B2H6) or borane (BH3) can yield the corresponding boronic acid after oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. The dehydration of boric acid with alcohols forms borate esters, which can then be converted to boronic acids through hydrolysis . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylpentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it to boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Diborane (B2H6) or borane (BH3).
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(2-Methylpentyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methylpentyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Methylpentyl)boronic acid is unique due to its specific alkyl group, which imparts distinct reactivity and steric properties compared to other boronic acids. For instance, phenylboronic acid has an aromatic ring, making it more suitable for reactions requiring aromaticity, while (2-Methylpentyl)boronic acid is more suited for reactions needing aliphatic chains .
Propriétés
Numéro CAS |
89585-04-6 |
|---|---|
Formule moléculaire |
C6H15BO2 |
Poids moléculaire |
130.00 g/mol |
Nom IUPAC |
2-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
FYDSTEQOOILTOM-UHFFFAOYSA-N |
SMILES canonique |
B(CC(C)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)



![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)


